Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate
Description
Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate (CAS: 932191-62-3, molecular formula: C₁₉H₁₉N₃O₃), also known as ISAM-140, is a high-purity A2B adenosine receptor antagonist . This tricyclic compound features a benzo[4,5]imidazo[1,2-a]pyrimidine core substituted with a methyl group at position 2, a furan-2-yl group at position 4, and an isopropyl ester at position 2. Its structural uniqueness lies in the furan ring, which introduces distinct electronic and steric properties compared to phenyl-substituted analogs. ISAM-140 is utilized in pharmacological research for targeting adenosine receptors, which are implicated in inflammatory and cardiovascular diseases .
Properties
Molecular Formula |
C19H17N3O3 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
propan-2-yl 4-(furan-2-yl)-2-methylpyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C19H17N3O3/c1-11(2)25-18(23)16-12(3)20-19-21-13-7-4-5-8-14(13)22(19)17(16)15-9-6-10-24-15/h4-11H,1-3H3 |
InChI Key |
ROXKIHAXGBGESO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC3=CC=CC=C3N2C(=C1C(=O)OC(C)C)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditionsThe final step often involves esterification to introduce the isopropyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The industrial process also emphasizes cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under mild conditions to form corresponding furanones.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Anticancer Activity
Research has indicated that isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 (Breast) | 20.5 ± 2.1 |
| U87 (Glioblastoma) | 30.2 ± 3.5 |
| A549 (Lung) | 25.0 ± 4.0 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. The results indicate promising potential in treating infections caused by resistant bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 15 |
These results highlight the compound's potential as an antimicrobial agent, particularly in the face of rising antibiotic resistance.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the efficacy of this compound. Key features influencing its biological activity include:
- Furan Ring : Enhances electron delocalization and improves interactions with target proteins.
- Imidazole and Pyrimidine Moieties : Known for their roles in enzyme inhibition and receptor binding.
- Substituents : The isopropyl group enhances lipophilicity and cellular uptake.
Study 1: Anticancer Efficacy in Vivo
In a preclinical study involving tumor-bearing mice, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis in treated tumors.
Study 2: Antimicrobial Testing
A series of derivatives were synthesized based on the core structure of this compound and tested against multidrug-resistant strains using the agar disc-diffusion method. Some derivatives exhibited enhanced activity compared to the parent compound, suggesting avenues for further development.
Mechanism of Action
The mechanism of action of Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Physicochemical Properties
Key Observations :
- Spectroscopic Trends : The C=O stretch in IR spectra appears between 1680–1698 cm⁻¹ for ester-containing analogs, consistent with ISAM-140’s expected profile. N-H stretches (3238–3311 cm⁻¹) are common across derivatives .
- Substituent Impact : Electron-withdrawing groups (e.g., Cl in compound 10 ) lower electron density at the core, while electron-donating groups (e.g., methoxy in compound 4 ) increase it, affecting reactivity and binding affinity.
Research Implications
- Pharmacological Applications : ISAM-140’s furan substitution may offer unique A2B receptor selectivity compared to phenyl-substituted analogs, which are often explored as kinase inhibitors or fluorophores .
- Material Science : Derivatives with extended π-systems (e.g., anthracen-9-yl in compound 6f ) exhibit solvent-dependent fluorescence, suggesting applications in optoelectronics.
Biological Activity
Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate is a complex organic compound that has recently attracted attention in medicinal chemistry due to its promising biological activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Structural Characteristics
The compound features a unique structural composition that includes:
- A fused imidazo-pyrimidine ring system.
- A furan moiety.
- An isopropyl group and a carboxylate functionality.
These structural elements contribute to its potential interactions with various biological targets, enhancing its solubility and reactivity, which are critical for pharmacological applications .
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several biological activities:
- Anticancer Properties : The compound's structural similarity to known anticancer agents suggests potential efficacy against various cancer cell lines.
- Anti-inflammatory Effects : Its design allows it to interact with enzymes involved in inflammatory processes, such as COX-2.
- Antimicrobial Activity : Initial evaluations hint at possible antibacterial and antifungal properties.
Case Studies and Experimental Data
Research has highlighted several aspects of the biological activity of this compound:
- In Vitro Studies : In vitro assays have demonstrated that derivatives of benzo[4,5]imidazo[1,2-a]pyrimidine exhibit selective inhibition of COX-2, with some compounds showing moderate to good selectivity .
- Anticancer Activity : A series of compounds structurally related to Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine have been tested on breast cancer cell lines (e.g., MCF-7), revealing significant cytotoxic effects .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Aryl)-Benzo[4,5]imidazo[1,2-a]pyrimidine | Aryl substitution on the benzo ring | Anticancer properties |
| Imidazo[1,2-a]pyridine Derivatives | Similar fused ring system | Antimicrobial activity |
| Pyrano[2,3-d]pyrimidines | Different heterocyclic framework | Anti-inflammatory effects |
This compound stands out due to its unique combination of furan and carboxylate within a complex heterocyclic structure. This distinct combination may lead to unique pharmacological profiles not observed in other similar compounds .
While detailed mechanisms remain to be fully elucidated, the following interactions are proposed:
- Binding to specific enzyme active sites (e.g., COX-2).
- Modulation of signaling pathways involved in cancer cell proliferation and inflammation.
Future Directions
Further research is necessary to:
- Clarify the specific mechanisms of action.
- Evaluate the therapeutic potential in vivo.
- Investigate the safety profile and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
